8-amino-5H-benzo[b][1,4]benzoxazepin-6-one
Overview
Description
8-amino-5H-benzo[b][1,4]benzoxazepin-6-one is a chemical compound with the molecular formula C13H10N2O2 . It is one of the rare classes of benzoxazepine derivatives .
Synthesis Analysis
The synthesis of substituted benzo[b][1,4]oxazepine derivatives, including 8-amino-5H-benzo[b][1,4]benzoxazepin-6-one, can be achieved by the reaction of 2-aminophenols with alkynones in 1,4-dioxane at 100 °C . This synthetic protocol allows for the preparation of a series of benzo[b][1,4]oxazepine derivatives .Molecular Structure Analysis
The molecular structure of 8-amino-5H-benzo[b][1,4]benzoxazepin-6-one is based on the benzoxazepine backbone, which is a seven-membered heterocyclic compound containing an oxygen and a nitrogen atom .Chemical Reactions Analysis
The key step in the synthesis of 8-amino-5H-benzo[b][1,4]benzoxazepin-6-one involves the formation of an alkynylketimine intermediate that undergoes 7-endo-dig cyclization . The hydroxy proton of the aminophenol plays a crucial role in this process .Scientific Research Applications
Synthesis of N-arylated Dibenzo[b,e][1,4]oxazepin-11(5H)-ones
An efficient method for the assembly of novel and diversified benzo-fused N-heterocycles mediated by the biomass-derived N-arylated 2-aminophenol has been established . This process involves the N-arylation reaction between N-arylated 2-aminophenols and 2-halogenated benzoic or phenylacetic acids to afford a series of multi-functionalized triarylamines . This is followed by chemo- and regio-selective intramolecular lactonization or acylation under mild conditions .
Synthesis of Acridones
The same method mentioned above can also be used for the synthesis of acridones . Acridones are a type of organic compound that have potential applications in the field of medicinal chemistry due to their diverse biological activities.
Synthesis of 7,12-Dihydrodibenzo[b,e][1,4]oxazocin-6H-ones
The method can also be used for the synthesis of 7,12-dihydrodibenzo[b,e][1,4]oxazocin-6H-ones . These compounds are a type of organic compound that have potential applications in the field of medicinal chemistry due to their diverse biological activities.
Synthesis of Dibenzo[b,f]azepin-10(11H)-ones
The method can also be used for the synthesis of dibenzo[b,f]azepin-10(11H)-ones . These compounds are a type of organic compound that have potential applications in the field of medicinal chemistry due to their diverse biological activities.
Base-promoted Synthesis of Dibenzoxazepinamines
An interesting base-promoted protocol for the synthesis of dibenzo[b,f][1,4]oxazepin-11-amines has been developed . This process starts from commercially available 2-fluorobenzonitriles, 2-aminophenols and 2-aminoethanol, and good to excellent yields of the corresponding heterocycles can be achieved .
Base-promoted Synthesis of Quinazolinimines
The same base-promoted protocol can also be used for the synthesis of quinazolinimines . Quinazolinimines are a type of organic compound that have potential applications in the field of medicinal chemistry due to their diverse biological activities.
Mechanism of Action
Mode of Action
It’s known that similar compounds in the dibenzo[b,f][1,4]oxazepine class have diverse biological activities, suggesting that they may interact with multiple targets .
Pharmacokinetics
The compound’s molecular weight of 22623 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
properties
IUPAC Name |
8-amino-5H-benzo[b][1,4]benzoxazepin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2/c14-8-5-6-11-9(7-8)13(16)15-10-3-1-2-4-12(10)17-11/h1-7H,14H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXLMVOAFOGXAGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C3=C(O2)C=CC(=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-amino-5H-benzo[b][1,4]benzoxazepin-6-one |
Synthesis routes and methods
Procedure details
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